molecular formula C6H11NOS2 B12718358 Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester CAS No. 126560-42-7

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester

Cat. No.: B12718358
CAS No.: 126560-42-7
M. Wt: 177.3 g/mol
InChI Key: YQDJHSCKNKBRSF-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester is an organic compound with a unique structure that includes both a carbamodithioic acid moiety and an ethenyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester typically involves the reaction of carbamodithioic acid derivatives with ethenyloxyethyl compounds under specific conditions. One common method involves the esterification of carbamodithioic acid with (2-(ethenyloxy)ethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, dimethyl-, methyl ester

Comparison

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester is unique due to the presence of the ethenyloxyethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

126560-42-7

Molecular Formula

C6H11NOS2

Molecular Weight

177.3 g/mol

IUPAC Name

methyl N-(2-ethenoxyethyl)carbamodithioate

InChI

InChI=1S/C6H11NOS2/c1-3-8-5-4-7-6(9)10-2/h3H,1,4-5H2,2H3,(H,7,9)

InChI Key

YQDJHSCKNKBRSF-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCOC=C

Origin of Product

United States

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